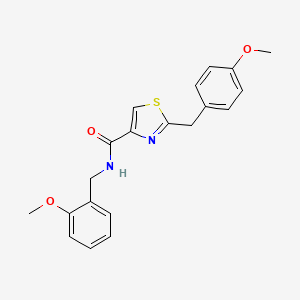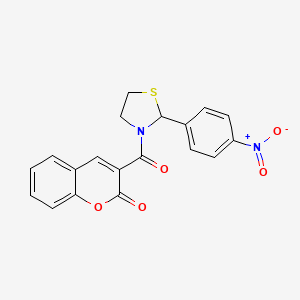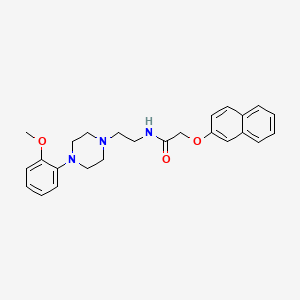
1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione
Übersicht
Beschreibung
1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It is also known as DMQX and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is found in the central nervous system and is involved in the regulation of synaptic plasticity, learning, and memory. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
DMQX is a potent antagonist of the NMDA receptor. It binds to the receptor and prevents the activation of the ion channel. This leads to a decrease in the influx of calcium ions into the neuron, which can cause excitotoxicity and neuronal damage. By blocking the NMDA receptor, DMQX can prevent this damage and protect the neuron from injury.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects. It can reduce the levels of glutamate, an excitatory neurotransmitter, in the brain. It can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. DMQX has also been shown to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in the brain. This can help to reduce neuronal excitability and prevent seizures.
Vorteile Und Einschränkungen Für Laborexperimente
DMQX has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. DMQX is also relatively stable and can be easily synthesized in the lab. However, DMQX has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. DMQX can also have off-target effects on other receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
DMQX has shown promise as a potential therapeutic agent for various neurological disorders. Future research could focus on optimizing the synthesis of DMQX to improve its solubility and bioavailability. Additional studies could also investigate the potential therapeutic applications of DMQX in other neurological disorders, such as epilepsy and Parkinson's disease. Finally, future research could explore the use of DMQX in combination with other drugs to enhance its neuroprotective effects.
Synthesemethoden
The synthesis method of DMQX involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione. The intermediate product is then reacted with 3,3-dimethyl-2-butanone to form 1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. DMQX has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-9-11-15(12-10-14)23-19(25)16-7-5-6-8-17(16)22(20(23)26)13-18(24)21(2,3)4/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADMEAJDNJVJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320794 | |
| Record name | 1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,3-Dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione | |
CAS RN |
899782-04-8 | |
| Record name | 1-(3,3-dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,2S)-2-{[(1-ethynylcyclohexyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2711256.png)



![2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B2711263.png)

![3-fluoro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2711267.png)

![(cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2711270.png)
![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2711273.png)
